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Compound of Interest

6-Bromo-2-methoxypyridin-3-
Compound Name: S
ylboronic acid

Cat. No.: B1378358

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st
century, with their dysregulation being a key factor in diseases like cancer and inflammatory
disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized
treatment paradigms in these areas.[3] Central to the synthesis of these complex therapeutic
agents is the use of versatile chemical building blocks. Boronic acids, in particular, have
become indispensable tools in medicinal chemistry due to their stability, low toxicity, and
remarkable utility in palladium-catalyzed cross-coupling reactions.[4][5][6][7]

Among these, 6-Bromo-2-methoxypyridin-3-ylboronic acid stands out as a highly valuable
reagent. Its unique trifunctional structure—a boronic acid for primary coupling, a bromine atom
for secondary diversification, and a methoxypyridine core that mimics a key biological
recognition motif—provides a powerful platform for constructing libraries of potential kinase
inhibitors. This guide offers a detailed exploration of its properties, strategic applications, and a
comprehensive protocol for its use in the synthesis of kinase inhibitor scaffolds.

Chemical Profile and Strategic Value

The utility of 6-Bromo-2-methoxypyridin-3-ylboronic acid stems directly from its distinct
structural features, which allow for a multi-stage and highly controlled synthetic strategy.
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Property Value Source(s)
CAS Number 1242314-44-8 [8][9]
Molecular Formula CeH7BBrNOs [8][10]
Molecular Weight 231.84 g/mol [8][10]
Typical Purity >95-98% [8][10]
Physical Form Solid

2-8°C or -20°C, store under
Storage Conditions inert gas (e.g., Nitrogen or [10]

Argon)

Strategic Breakdown of Functional Groups:

e Boronic Acid (-B(OH)z2): This is the primary reactive handle for the Suzuki-Miyaura cross-
coupling reaction.[11] This palladium-catalyzed process is one of the most robust and widely
used methods for forming carbon-carbon bonds between sp2-hybridized centers, making it
ideal for linking the pyridine core to other aryl or heteroaryl fragments of a target kinase
inhibitor.[12][13][14]

e 6-Bromo (-Br): The bromine atom provides an orthogonal site for further functionalization.
After the initial Suzuki coupling at the boronic acid position, the bromo group can be used in
a subsequent cross-coupling reaction (e.g., a second Suzuki, a Sonogashira, or a Buchwald-
Hartwig amination). This allows for the systematic introduction of different chemical groups to
explore the structure-activity relationship (SAR) and fine-tune the inhibitor's properties, such
as potency, selectivity, and pharmacokinetic profile.

o 2-Methoxy (-OCHs) Pyridine Core: The methoxypyridine scaffold is a "privileged structure” in
kinase inhibitor design. The nitrogen atom and the methoxy group's oxygen atom can act as
crucial hydrogen bond acceptors, often interacting with the "hinge region” of the kinase ATP-
binding pocket—a key interaction for potent inhibition.[15]

Core Application: Suzuki-Miyaura Cross-Coupling
Protocol
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The primary application of this reagent is to construct biaryl or heteroaryl-aryl scaffolds, which
form the backbone of many kinase inhibitors.[15][16] The following protocol details a general
yet robust procedure for the Suzuki-Miyaura coupling of 6-Bromo-2-methoxypyridin-3-
ylboronic acid with a generic heteroaryl halide.

Experimental Workflow Overview
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Caption: Suzuki-Miyaura Coupling Workflow.
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Detailed Step-by-Step Methodology

Objective: To synthesize a 3-aryl-6-bromo-2-methoxypyridine derivative as a core intermediate

for kinase inhibitor development.

Materials & Reagents:

Reagent Stoichiometry (Equiv.) Purity/Grade
Aryl/Heteroaryl Halide (e.g., 4-
Y Y (€ 1.0 297%
bromopyrazole)
6-Bromo-2-methoxypyridin-3-
_ _ 11-15 >95%
ylboronic acid
Palladium Catalyst (e.g.,
0.02-0.05 Catalyst Grade
Pd(dppf)Cl2)
Base (e.g., K2COs or Cs2CO03) 2.0-3.0 Anhydrous, =99%
Solvent (e.g., 1,4-
Anhydrous/Degassed

Dioxane/H20, 4:1)

Procedure:

e Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), 6-Bromo-2-
methoxypyridin-3-ylboronic acid (1.2 equiv.), potassium carbonate (K2COs, 2.5 equiv.),
and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.03 equiv.).

o Rationale: Using a slight excess of the boronic acid ensures complete consumption of the
potentially more valuable halide partner. The palladium catalyst is essential for the
catalytic cycle, and K2COs is a common and effective base required for the

transmetalation step.[14]

 Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas

(Nitrogen or Argon) three times.

o Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to
oxygen. Removing oxygen prevents catalyst degradation and ensures high reaction
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efficiency.

e Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via
syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

o Rationale: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is
critical to remove dissolved oxygen. The presence of water is often necessary to help
dissolve the inorganic base and facilitate the catalytic cycle.

o Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously
for 4-12 hours.

» Monitoring: Monitor the reaction's progress by periodically taking small aliquots and
analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting aryl halide is consumed.

o Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl
acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the
organic layer with brine, dry it over anhydrous sodium sulfate (NazSOa), filter, and
concentrate under reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired
product.

o Characterization: Confirm the structure and purity of the final compound using *H NMR, 13C
NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Targeting Kinase Signaling Pathways

The scaffolds synthesized using 6-Bromo-2-methoxypyridin-3-ylboronic acid are frequently
used to target critical cell signaling pathways. For instance, many inhibitors target the
PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival,
and is often hyperactivated in cancer.[16]
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Caption: Inhibition of the PISK/Akt/mTOR Pathway.

Compounds derived from this boronic acid have been incorporated into inhibitors targeting a
range of kinases, including p38 mitogen-activated protein kinase, Syk kinase, and Bruton's
tyrosine kinase (Btk), which are implicated in inflammatory diseases and cancers.[17][18]

Troubleshooting and Best Practices
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Problem

Potential Cause(s)

Suggested Solution(s)

Low or No Reaction

Inactive catalyst; Poor quality
or wet reagents/solvents;

Insufficient base.

Use a fresh bottle of catalyst or
a pre-catalyst. Ensure all
reagents are anhydrous and
solvents are properly
degassed. Try a stronger base
like Cs2COs or an alternative

solvent system.

Formation of Homocoupling

Reaction temperature is too

high; Catalyst degradation.

Lower the reaction
temperature. Ensure a strictly
inert atmosphere is maintained

throughout the reaction.

Debromination of Product

Side reaction catalyzed by
Pd(0), especially with

prolonged heating.

Monitor the reaction closely
and stop it as soon as the
starting material is consumed.

Use a lower catalyst loading.

Protodeboronation

Boronic acid is unstable under
reaction conditions (e.g.,

prolonged high temp).

Add the boronic acid in
portions or use its more stable
pinacol ester derivative if

instability is a persistent issue.

Conclusion

6-Bromo-2-methoxypyridin-3-ylboronic acid is more than just a chemical reagent; it is a

strategic tool for the medicinal chemist. Its pre-installed, orthogonally reactive functional groups

enable a logical and efficient approach to the synthesis of complex kinase inhibitors. By

facilitating the rapid assembly of a core scaffold via Suzuki-Miyaura coupling and allowing for

subsequent, targeted diversification at the bromide position, it accelerates the exploration of

chemical space. This capacity to systematically generate analogues is fundamental to

optimizing lead compounds and ultimately developing novel, life-saving therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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